molecular formula C14H15BrN2 B1411925 [(5-Bromopyridin-3-yl)methyl](1-phenylethyl)amine CAS No. 1775695-54-9

[(5-Bromopyridin-3-yl)methyl](1-phenylethyl)amine

Cat. No.: B1411925
CAS No.: 1775695-54-9
M. Wt: 291.19 g/mol
InChI Key: YEUMDZFDFWWZDW-UHFFFAOYSA-N
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Description

(5-Bromopyridin-3-yl)methylamine is an organic compound that features a bromopyridine moiety linked to a phenylethylamine structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Bromopyridin-3-yl)methylamine typically involves the reaction of 5-bromopyridine with 1-phenylethylamine under specific conditions. One common method includes the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling . This reaction involves the use of boron reagents and palladium catalysts to form the desired carbon-carbon bonds.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar palladium-catalyzed reactions, optimized for higher yields and purity. The reaction conditions, such as temperature, solvent, and catalyst concentration, are carefully controlled to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

(5-Bromopyridin-3-yl)methylamine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Palladium Catalysts: Used in coupling reactions.

    Boron Reagents: Employed in Suzuki-Miyaura coupling.

    Oxidizing Agents: For oxidation reactions.

    Reducing Agents: For reduction reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while coupling reactions can produce complex organic molecules with multiple functional groups.

Scientific Research Applications

(5-Bromopyridin-3-yl)methylamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of (5-Bromopyridin-3-yl)methylamine involves its interaction with specific molecular targets. The bromopyridine moiety can interact with enzymes or receptors, potentially inhibiting or modulating their activity. The phenylethylamine structure may also contribute to its biological effects by interacting with neurotransmitter systems or other cellular pathways .

Comparison with Similar Compounds

Similar Compounds

    5-Bromopyridine: A simpler compound with a bromopyridine structure.

    1-Phenylethylamine: A compound with a phenylethylamine structure without the bromopyridine moiety.

    Pyridine Derivatives: Various pyridine derivatives with different substituents.

Uniqueness

(5-Bromopyridin-3-yl)methylamine is unique due to its combination of a bromopyridine moiety and a phenylethylamine structure. This combination provides distinct chemical and biological properties, making it valuable for specific applications in medicinal chemistry and organic synthesis.

Properties

IUPAC Name

N-[(5-bromopyridin-3-yl)methyl]-1-phenylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15BrN2/c1-11(13-5-3-2-4-6-13)17-9-12-7-14(15)10-16-8-12/h2-8,10-11,17H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEUMDZFDFWWZDW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NCC2=CC(=CN=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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